molecular formula C14H18F3N3O2 B2543541 tert-butyl N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbamate CAS No. 2415628-64-5

tert-butyl N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbamate

Cat. No.: B2543541
CAS No.: 2415628-64-5
M. Wt: 317.312
InChI Key: HNCMYNJXVFZMGP-UHFFFAOYSA-N
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Description

tert-butyl N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbamate: is a synthetic organic compound known for its unique chemical structure and properties It contains a tert-butyl carbamate group, an azetidine ring, and a pyridine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbamate typically involves multiple steps, including the formation of the azetidine ring and the introduction of the trifluoromethyl group on the pyridine ring. One common method involves the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts) to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl carbamate derivatives and azetidine-containing compounds, such as:

Uniqueness

tert-butyl N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbamate is unique due to the presence of both the azetidine ring and the trifluoromethyl-substituted pyridine ring, which confer specific chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications .

Properties

IUPAC Name

tert-butyl N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2/c1-13(2,3)22-12(21)19-10-7-20(8-10)11-6-9(4-5-18-11)14(15,16)17/h4-6,10H,7-8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCMYNJXVFZMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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